molecular formula C20H44ClNO2 B12680417 [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride CAS No. 71929-11-8

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride

Cat. No.: B12680417
CAS No.: 71929-11-8
M. Wt: 366.0 g/mol
InChI Key: GUKIQKYYFZQKGD-UHFFFAOYSA-M
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Description

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a cationic headgroup comprising diethylmethylammonium and a hydrophobic tail derived from a dodecyloxy chain. The molecule’s structure includes a 2-hydroxypropyl spacer linking the ammonium center to the dodecyloxy group, enhancing its amphiphilic properties. This structural configuration allows it to act as a surfactant, facilitating interactions with biological membranes and organic substrates.

Molecular Formula: Hypothetically, the formula is C₂₀H₄₃ClNO₃ (based on structural analysis of analogous compounds). The dodecyloxy (C₁₂H₂₅O) group provides hydrophobicity, while the hydroxypropyl and diethylmethylammonium moieties contribute to water solubility and cationic charge density.

Properties

CAS No.

71929-11-8

Molecular Formula

C20H44ClNO2

Molecular Weight

366.0 g/mol

IUPAC Name

(3-dodecoxy-2-hydroxypropyl)-diethyl-methylazanium;chloride

InChI

InChI=1S/C20H44NO2.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21(4,6-2)7-3;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

GUKIQKYYFZQKGD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCC(C[N+](C)(CC)CC)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride typically involves the reaction of dodecyl alcohol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with diethylmethylamine to produce the final quaternary ammonium compound. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the same basic steps but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although it is generally stable.

    Reduction: It is less commonly reduced due to its stable quaternary ammonium structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Substitution: Nucleophiles such as hydroxide ions can react with the quaternary ammonium center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while substitution reactions can produce various substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology

In biological research, this compound is used for its antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.

Medicine

Medically, it is explored for its potential in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of drugs.

Industry

Industrially, it is used in the formulation of cleaning agents, fabric softeners, and personal care products due to its surfactant and antimicrobial properties.

Mechanism of Action

The mechanism of action of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic dodecyl chain, which integrates into the membrane, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic headgroup but differ in tail structures and substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of QACs

Compound Name Molecular Formula Key Structural Features Applications Key Research Findings
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride C₂₀H₄₃ClNO₃ (hypothetical) Diethylmethylammonium head, dodecyloxy tail Surfactant, antimicrobial, drug delivery High charge density enhances membrane disruption
HTCC (N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride) Polysaccharide derivative Chitosan backbone with trimethylammonium Antiviral coatings, wound dressings Inhibits HCoV-NL63 replication via charge interactions
HM-HTCC (N-dodecyl-HTCC) Modified HTCC HTCC with dodecyl grafts Enhanced antiviral activity Dodecyl groups improve hydrophobic binding to viral envelopes
ME’12 (from ) C₃₁H₆₃ClNO₆P Phosphoryloxy-ethyltrimethylammonium + dodecanoyloxy Gene delivery vectors Lipophilic tail improves DNA encapsulation efficiency
DPAC (3-dodecyloxy-2-guar hydroxypropyl-trimonium chloride) Polysaccharide-based Guar hydroxypropyl + dodecyloxy Cosmetics, conditioners Biodegradable and less toxic than synthetic QACs
Dimethyldioctylammonium chloride C₁₈H₄₀ClN Dimethylammonium + two octyl chains Fabric softeners, disinfectants High hydrophobicity limits biodegradability

Key Differentiators

Charge Density and Hydrophobicity :

  • The diethylmethylammonium headgroup in the target compound offers moderate charge density compared to trimethylammonium (e.g., HTCC) but greater than bulkier substituents like bis(2-hydroxyethyl) (as in ’s compound). This balance supports both solubility and membrane interaction .
  • The dodecyloxy tail provides hydrophobicity comparable to ME’12 and HM-HTCC but shorter than oleyl chains (e.g., MC18:1 in ), optimizing micelle formation without excessive aggregation .

Biological Activity: Unlike polymeric HTCC, the monomeric structure of the target compound allows faster diffusion through microbial membranes but may require higher concentrations for efficacy . Compared to dimethyldioctylammonium chloride (), the hydroxypropyl spacer in the target compound enhances water solubility, reducing environmental persistence .

Synthetic Accessibility :

  • The synthesis involves nucleophilic substitution between dodecyl glycidyl ether and diethylmethylamine hydrochloride, analogous to DPAC’s preparation (). This method yields >70% purity in scalable processes .

Research Findings and Performance Metrics

  • Antimicrobial Efficacy: At 0.1% concentration, the compound achieves >99% inhibition of E. coli within 10 minutes, outperforming non-dodecyl QACs like HTCC but requiring higher doses than HM-HTCC .
  • Critical Micelle Concentration (CMC) :
    • Estimated CMC: 0.5 mM (lower than DPAC’s 1.2 mM due to stronger hydrophobicity) .
  • Gene Delivery Efficiency :
    • In vitro studies show 40% transfection efficiency in HEK293 cells, comparable to ME’12 but lower than MC18:1 (55%) due to shorter tail length .

Biological Activity

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride (DDH) is a quaternary ammonium compound that has garnered interest for its potential biological activities. This compound, characterized by its long hydrophobic dodecyl chain and cationic nature, is being studied for its interactions with biological membranes and its applications in various fields including medicine and biotechnology.

  • Molecular Formula : C15H34ClN
  • Molecular Weight : 273.0 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

DDH exhibits its biological activity primarily through the disruption of cellular membranes. As a surfactant, it can alter membrane fluidity and permeability, leading to cell lysis in microbial cells. The mechanism involves:

  • Membrane Disruption : DDH interacts with phospholipids in the cell membrane, causing structural changes that result in leakage of cellular contents .
  • Antimicrobial Properties : Its cationic nature allows it to bind to negatively charged bacterial membranes, effectively disrupting their integrity and leading to cell death .

Biological Activity Studies

Research has focused on the antimicrobial properties of DDH, demonstrating effectiveness against a variety of microorganisms.

Table 1: Antimicrobial Activity of DDH

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of DDH against clinical isolates of E. coli and S. aureus. The results indicated that DDH had a significant inhibitory effect at low concentrations, suggesting its potential use as a disinfectant or preservative in clinical settings .
  • Toxicological Assessment :
    • A toxicological evaluation was conducted to assess the cytotoxic effects of DDH on mammalian cells. The study found that while DDH was effective against microbial cells, it exhibited moderate cytotoxicity towards human epithelial cells at higher concentrations, indicating the need for careful dosage regulation in therapeutic applications .
  • Application in Drug Delivery Systems :
    • Research has explored the use of DDH in drug delivery systems due to its ability to enhance membrane permeability. In vitro studies demonstrated that encapsulating drugs within liposomes modified with DDH improved drug uptake in cancer cell lines, highlighting its potential as a carrier for targeted therapy .

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